molecular formula C7H5Cl3O B1595709 2,4,5-Trichloroanisole CAS No. 6130-75-2

2,4,5-Trichloroanisole

Número de catálogo: B1595709
Número CAS: 6130-75-2
Peso molecular: 211.5 g/mol
Clave InChI: SXKBHOQOOGRFJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4,5-Trichloroanisole is a useful research compound. Its molecular formula is C7H5Cl3O and its molecular weight is 211.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

2,4,5-Trichloroanisole plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of 2,4,5-trichlorophenol to form this compound. This interaction is crucial for the detoxification processes in microorganisms, allowing them to convert toxic chlorophenols into less harmful compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt olfactory signal transduction by suppressing cyclic nucleotide-gated channels, leading to a decrease in olfactory sensitivity . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is known to inhibit certain enzymes involved in olfactory signal transduction, thereby altering the normal function of olfactory receptor cells . The compound’s ability to bind to and inhibit these enzymes results in a decrease in olfactory sensitivity, which is a key factor in its role as a tainting agent in wines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has shown persistent effects on cellular function, particularly in olfactory receptor cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in olfactory function, while higher doses can lead to significant olfactory impairment and other adverse effects . Toxicity studies have shown that high doses of this compound can cause damage to organs and tissues, highlighting the importance of understanding its dosage-dependent effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the methylation of chlorophenols. The primary enzyme responsible for its formation is O-methyltransferase, which catalyzes the transfer of a methyl group to 2,4,5-trichlorophenol, resulting in the production of this compound . This metabolic pathway is crucial for the detoxification of chlorophenols in microorganisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain tissues . The compound’s distribution is influenced by factors such as tissue type and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. It may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence the activity of enzymes involved in detoxification . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments.

Actividad Biológica

2,4,5-Trichloroanisole (TCA) is a chlorinated aromatic compound with significant biological activity, primarily recognized for its role in the off-flavor known as "cork taint" in wines. This article explores the biological activity of TCA, including its mechanisms of action, effects on sensory perception, and implications for food quality and safety.

Chemical Structure and Properties

This compound is an aromatic compound characterized by three chlorine atoms substituted on the aromatic ring. Its chemical formula is C₈H₅Cl₃O, and it is a derivative of anisole. The presence of chlorine atoms enhances its lipophilicity, which influences its interaction with biological membranes.

Olfactory Signal Suppression

Recent studies have demonstrated that TCA acts as a potent suppressor of olfactory signal transduction. It inhibits cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons at extremely low concentrations (attomolar range), leading to a significant reduction in olfactory sensitivity. This suppression correlates positively with the compound's lipophilicity, suggesting that TCA partitions into the lipid bilayer of neuronal membranes, disrupting normal signaling pathways .

Fungal Bioconversion

TCA is produced through the bioconversion of 2,4,5-trichlorophenol (TCP) by various fungi. Notably, strains such as Trichoderma and Fusarium exhibit high conversion efficiencies. For instance, Trichoderma longibrachiatum has been shown to convert TCP to TCA with an efficiency of up to 37.56% under specific growth conditions . This bioconversion is a critical factor in the contamination of corks used in wine production.

Cork Taint in Wines

A significant case study highlighted the occurrence of cork taint in wines due to TCA contamination. The musty odor associated with cork taint can severely affect consumer acceptance and marketability. Research indicates that TCA can be detected in bottled wines sealed with contaminated corks, leading to complaints from consumers about off-flavors .

Water Quality Issues

Another investigation focused on a taste and odor episode in a Swiss town where residents reported musty odors in drinking water attributed to TCA formation. This case underscores the importance of monitoring chlorinated compounds in water distribution systems to prevent similar occurrences .

Sensory Thresholds

The sensory threshold for detecting TCA varies among individuals but is generally low, making it a potent contaminant even at trace levels. Studies suggest that TCA concentrations as low as 1 ng/L can be perceptible to sensitive individuals .

Environmental Impact

TCA has been detected in various environmental matrices, including soil and water systems. Its persistence and bioaccumulation potential raise concerns regarding environmental health and safety. Research indicates that TCA can be formed from microbial degradation processes involving chlorinated phenolic compounds present in industrial effluents .

Data Tables

Parameter Value
Chemical FormulaC₈H₅Cl₃O
Olfactory Threshold1 ng/L
Bioconversion EfficiencyUp to 37.56% (Trichoderma)
Sensitivity RangeAttomolar concentrations

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

2,4,5-Trichloroanisole is categorized as a chlorinated anisole with the chemical formula C7H5Cl3OC_7H_5Cl_3O. It is structurally similar to other trichloroanisoles, such as 2,4,6-trichloroanisole (TCA), which is more commonly studied due to its notorious association with cork taint in wines. The formation of TCA typically occurs through the chlorination of anisole under specific conditions, leading to electrophilic substitution reactions where chlorine atoms replace hydrogen atoms on the aromatic ring.

Sensory Quality in Food and Beverages

Cork Taint in Wines
TCA is most infamously known for causing cork taint in wines, which imparts a musty or moldy odor that significantly detracts from the sensory experience of wine tasting. Research has shown that TCA can inhibit olfactory signal transduction pathways at extremely low concentrations (attomolar levels), affecting the perception of flavor without generating typical odorant responses. This phenomenon highlights the compound's potency as an off-flavor agent.

Detection and Control
Several studies have focused on methods to detect and control TCA levels in wine. Techniques such as gas chromatography and mass spectrometry are employed to quantify TCA concentrations in corks and wines. Additionally, innovative treatments like plasma-activated water have been explored for decontaminating corks from TCA, showing promising results by reducing TCA levels effectively .

Environmental Monitoring

Indicator of Contamination
Given its persistence in various ecosystems, this compound serves as a marker for environmental contamination. Its detection is crucial in assessing the quality of drinking water and agricultural products where chlorinated compounds may be present. The presence of TCA in soil and water systems indicates potential contamination from industrial processes or agricultural runoff .

Research Findings
Studies have demonstrated that TCA can accumulate in aquatic environments, posing risks to both ecological health and human consumption. Monitoring programs often include assays for TCA to ensure compliance with safety standards for drinking water .

Biological Research Applications

Impact on Olfactory Signal Transduction
Research into the biological effects of this compound has revealed its ability to suppress cyclic nucleotide-gated channels in olfactory receptor cells. This suppression occurs without eliciting typical odorant responses, indicating a unique mechanism of action that could have implications for understanding olfactory dysfunctions .

Potential Therapeutic Insights
The study of TCA's effects on olfactory signaling pathways may provide insights into developing treatments for sensory disorders. Understanding how TCA interacts with olfactory receptors could pave the way for therapeutic strategies aimed at mitigating olfactory impairments caused by environmental toxins .

Data Table: Comparison of Trichloroanisoles

Compound NameChemical StructureUnique Characteristics
2,4-DichloroanisoleC7H6Cl2OLess potent off-flavor than this compound
This compound C7H5Cl3OSignificant impact on sensory perception; persistent
2,4,6-TrichloroanisoleC7H5Cl3OKnown for cork taint; more potent than 2,4-DCA
2,4-DichlorophenolC6H4Cl2OPrecursor to various pesticides; less odorous

Propiedades

IUPAC Name

1,2,4-trichloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBHOQOOGRFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064120
Record name Benzene, 1,2,4-trichloro-5-methoxy-
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6130-75-2
Record name 2,4,5-Trichloroanisole
Source CAS Common Chemistry
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Record name 2,4,5-Trichloroanisole
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Record name 6130-75-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49588
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Record name Benzene, 1,2,4-trichloro-5-methoxy-
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Record name Benzene, 1,2,4-trichloro-5-methoxy-
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Record name 2,4,5-trichloroanisole
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Record name 2,4,5-TRICHLOROANISOLE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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